molecular formula C19H22N4O2 B2396527 N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide CAS No. 2320208-75-9

N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide

Cat. No.: B2396527
CAS No.: 2320208-75-9
M. Wt: 338.411
InChI Key: HQMLLAMUIKSHRY-UHFFFAOYSA-N
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Description

This compound features an 8-azabicyclo[3.2.1]octane core substituted with a 1H-pyrazole moiety at the 3-position and an acetamide group at the para position of the phenyl ring attached via a carbonyl linkage. The bicyclic framework confers rigidity, influencing receptor binding and metabolic stability, while the pyrazole and acetamide groups contribute to hydrogen bonding and hydrophobic interactions.

Properties

IUPAC Name

N-[4-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-13(24)21-15-5-3-14(4-6-15)19(25)23-16-7-8-17(23)12-18(11-16)22-10-2-9-20-22/h2-6,9-10,16-18H,7-8,11-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMLLAMUIKSHRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Preparation of N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide involves multi-step organic synthesis. Typically, the process starts with the formation of the core azabicyclo[3.2.1]octane ring system, followed by functionalization to introduce the pyrazolyl group. A subsequent acylation step is used to attach the phenylacetamide moiety. Specific reagents and solvents used often include organic solvents like dichloromethane, reagents like acetic anhydride, and catalysts under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production leverages scalable synthetic pathways optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis machines, and purification techniques such as column chromatography and recrystallization to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Oxidation reactions may use oxidizing agents like potassium permanganate, while reduction could be facilitated by reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenated reagents and appropriate catalysts.

Major Products: Major products formed from these reactions include substituted derivatives of the original compound, which might have different functional groups replacing hydrogen atoms, leading to new compounds with potentially novel properties.

Scientific Research Applications

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide. For instance, derivatives with similar structural motifs have shown significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% in some cases .

Case Study: Anticancer Evaluation

In a study involving pyrazole derivatives, compounds exhibiting structural similarities demonstrated promising anticancer activity:

  • Compound A : PGI of 86.61% against SNB-19
  • Compound B : PGI of 85.26% against OVCAR-8
    These findings suggest that this compound may possess similar efficacy.

Neurological Disorders

The compound's potential in treating neurological disorders has also been investigated. Its structural components suggest possible interactions with neurotransmitter systems, making it a candidate for research into treatments for conditions such as Alzheimer's disease and cognitive impairments.

Research Insights

A patent application highlights the use of similar compounds for modulating splicing mechanisms associated with neurological disorders . This opens avenues for exploring this compound in therapeutic contexts.

Synthesis and Functionalization

The synthesis of this compound involves complex organic reactions that can be optimized to enhance yield and purity. Recent advancements in synthetic methodologies have facilitated the production of pyrazole-based compounds with improved biological profiles.

Synthetic Pathway Overview

The synthesis typically involves:

  • Formation of the azabicyclic core.
  • Introduction of the pyrazole moiety.
  • Acetylation to yield the final product.

Mechanism of Action

The compound's mechanism of action typically involves interaction with molecular targets such as enzymes or receptors. It can bind to these targets through various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key structural analogs and their distinguishing features are summarized below:

Compound Substituents Target/Application Synthesis Highlights Pharmacological Notes
Target Compound 3-(1H-pyrazol-1-yl), 4-acetamidophenyl carbonyl Likely GPCR modulation (inferred from analogs) Likely involves coupling of pyrazole and acetamide groups via carbamate intermediates Pyrazole may enhance selectivity; acetamide improves solubility
(1R,3r,5S)-3-(4-Trifluoromethylphenoxy)-8-azabicyclo[3.2.1]octane derivatives 3-(trifluoromethylphenoxy), sulfonamide/triazole Not specified (structural focus on lipophilicity) tert-Butyl carbamate protection strategy (GP4 protocol) Trifluoromethyl group increases metabolic stability and lipophilicity
M1/M5 Maraviroc Analogs 3-(triazolyl), tetrazine, phenylacetamide GPCRs (bioorthogonal tethering for fragment-based drug discovery) Multi-step synthesis with tetrazine "click" chemistry compatibility Tetrazine enables covalent binding; triazole enhances affinity
RTI-336 (Schedule 9 poison) 3-(4-chlorophenyl), 2-(isoxazolyl), 8-methyl Presumed CNS receptor antagonist (toxicity focus) Undisclosed (controlled substance) Chlorophenyl and isoxazole groups may confer high receptor affinity/toxicity
Biofine Compound (1170321-78-4) 3-(phenylsulfonyl), 4-(trifluoromethylphenyl) carboxamide Unspecified (structural focus on sulfonyl/carboxamide interactions) Likely involves sulfonylation and carboxamide coupling Sulfonyl group may enhance protein binding; trifluoromethyl improves bioavailability

Key Structural-Activity Relationship (SAR) Insights

  • Pyrazole vs.
  • Trifluoromethyl vs. Chlorophenyl : Trifluoromethyl (in ) enhances lipophilicity and metabolic resistance, while chlorophenyl (RTI-336) may increase receptor affinity but with associated toxicity risks .
  • Acetamide vs. Sulfonamide : The acetamide in the target compound balances solubility and binding, contrasting with sulfonamide-based analogs (e.g., Biofine’s compound), which prioritize strong electrostatic interactions .

Biological Activity

N-(4-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)phenyl)acetamide is a compound that has garnered attention in pharmacological research for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Structural Overview

The compound features a complex structure characterized by a pyrazole moiety and an azabicyclo[3.2.1]octane core, which are known to influence its biological properties. The specific stereochemistry at the 1R and 5S positions is critical for its activity and selectivity.

Research indicates that this compound acts primarily as an inhibitor of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA). By inhibiting NAAA, the compound prevents the degradation of endogenous palmitoylethanolamide (PEA), thereby enhancing its anti-inflammatory and analgesic effects at sites of inflammation .

MechanismDescription
NAAA InhibitionPrevents degradation of PEA, increasing its efficacy in inflammatory responses .
Non-Covalent InteractionEngages with target enzymes without forming covalent bonds, reducing potential off-target effects .

Pharmacological Effects

The compound has shown promising results in various pharmacological assays:

  • Anti-inflammatory Activity : In vitro studies demonstrate significant inhibition of inflammatory mediators, suggesting potential use in treating chronic inflammatory conditions.
  • Analgesic Properties : Animal models have indicated that the compound can effectively reduce pain responses, similar to established analgesics.

Case Studies

  • In Vitro Studies : A study conducted on human cell lines demonstrated that NAAA inhibition led to a marked reduction in pro-inflammatory cytokine production, supporting its role as an anti-inflammatory agent .
  • In Vivo Efficacy : Animal trials revealed that administration of the compound resulted in significant pain relief in models of neuropathic pain, highlighting its potential as a novel analgesic .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have been pivotal in optimizing the pharmacological profile of this compound. Variations in substituents on the azabicyclo framework have been explored to enhance potency and selectivity.

Table 2: SAR Findings

Compound VariantIC50 (μM)Comments
Parent Compound0.042High inhibitory activity against NAAA
Methyl Substituted0.065Moderate activity; improved solubility
Ethoxy Derivative0.030Enhanced potency and favorable pharmacokinetics .

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, starting with bicyclic amine precursors (e.g., 8-azabicyclo[3.2.1]octane derivatives) functionalized with pyrazole and acetamide groups. Critical steps include coupling reactions (amide bond formation) and protecting-group strategies. Purification typically employs column chromatography with gradients of polar/non-polar solvents (e.g., ethyl acetate/hexane) and recrystallization. Purity validation requires HPLC (≥95% purity) and spectroscopic confirmation (NMR, MS) .

Q. How is the compound structurally characterized, and which analytical methods are most reliable?

Structural confirmation combines 1H/13C NMR for functional group analysis (e.g., pyrazole protons at δ 7.5–8.0 ppm, acetamide carbonyl at ~168 ppm), high-resolution mass spectrometry (HRMS) for molecular weight verification, and FT-IR for amide C=O stretching (~1650 cm⁻¹). X-ray crystallography is preferred for absolute stereochemical confirmation of the bicyclic core .

Q. What are the primary biological targets or mechanisms of action proposed for this compound?

The bicyclic amide scaffold and pyrazole moiety suggest interactions with enzymes or receptors, such as kinase inhibition (e.g., MAPK or EGFR pathways) or GPCR modulation. Computational docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition IC50 measurements) are used to identify targets. Reference compounds with similar scaffolds show activity in cancer and inflammation models .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Employ Design of Experiments (DoE) to screen variables (temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can optimize Suzuki-Miyaura coupling steps, while kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps. Continuous flow reactors (microfluidic systems) enhance reproducibility and scalability .

Q. How should researchers address contradictory data in biological activity assays?

Contradictions may arise from assay variability (e.g., cell-line specificity) or compound stability. Mitigation strategies:

  • Validate activity across multiple assays (e.g., fluorescence-based vs. radiometric kinase assays).
  • Assess compound stability in assay buffers (HPLC monitoring for degradation products).
  • Use orthogonal techniques (SPR for binding affinity vs. cellular viability assays) .

Q. What computational methods are effective for predicting SAR (Structure-Activity Relationships)?

Combine quantum mechanical calculations (DFT) for electronic properties (e.g., HOMO/LUMO of the pyrazole ring) with molecular dynamics simulations to study target binding. Machine learning models (e.g., Random Forest regression) trained on bioactivity data can predict modifications (e.g., substituents on the phenyl ring) to enhance potency .

Q. How does the compound’s stability vary under different storage or experimental conditions?

Stability studies should include:

  • Thermal stability : TGA/DSC analysis (decomposition >200°C suggests room-temperature stability).
  • Photostability : UV-Vis exposure tests (λ = 254 nm) to detect photodegradation.
  • Hydrolytic stability : pH-dependent HPLC monitoring (amide bond hydrolysis in acidic/basic conditions). Store in inert atmospheres (argon) at –20°C .

Q. What strategies are recommended for derivatizing the core structure to explore SAR?

Focus on modular modifications:

  • Pyrazole substitution : Introduce electron-withdrawing groups (NO2, CF3) via Pd-catalyzed cross-coupling.
  • Bicyclic amine : Replace 8-azabicyclo[3.2.1]octane with other bridged amines (e.g., quinuclidine) to alter steric effects.
  • Acetamide linker : Replace with sulfonamide or urea groups via nucleophilic acyl substitution .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Validation

TechniqueTarget SignalPurpose
1H NMRδ 8.1 (pyrazole H)Confirm pyrazole presence
HRMS[M+H]+ = 296.37Verify molecular formula
X-rayCCDC depositAssign stereochemistry

Table 2: Recommended DoE Variables for Synthesis Optimization

VariableRangeImpact
Temperature60–100°CAffects coupling efficiency
Catalyst (Pd)1–5 mol%Reduces byproduct formation
SolventDMF/THFPolarity influences reaction rate

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